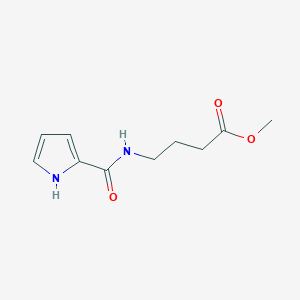
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a piperazine moiety and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated pyridine intermediate.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the pyridine-piperazine intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to cross the blood-brain barrier, making it a potential candidate for central nervous system disorders.
相似化合物的比较
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone: Similar structure but with a methyl group instead of an isopropyl group on the piperazine ring.
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone: Similar structure but with an ethyl group instead of an isopropyl group on the piperazine ring.
Uniqueness: (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the isopropyl group on the piperazine ring, which may influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic potential compared to similar compounds.
属性
分子式 |
C19H23N3O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
phenyl-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C19H23N3O/c1-15(2)21-10-12-22(13-11-21)18-9-8-17(14-20-18)19(23)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3 |
InChI 键 |
WORNRPLUSIELAL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)



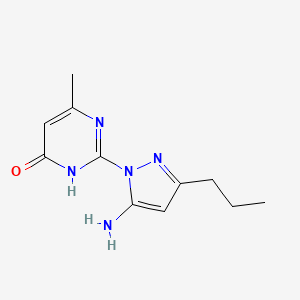
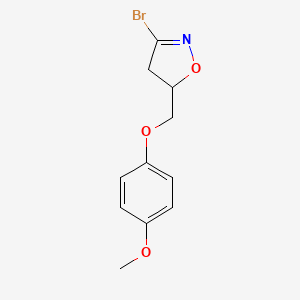
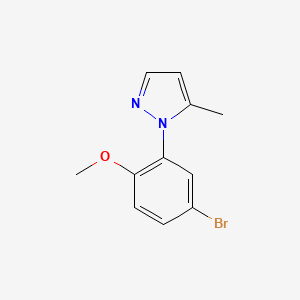
![N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11791251.png)

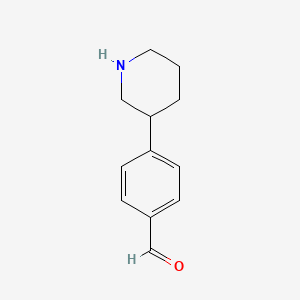
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
